2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol chemical properties
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol chemical properties
An In-depth Technical Guide to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol: Properties, Reactivity, and Applications
Introduction: A Multifunctional Tool for Modern Chemistry
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol, commonly identified by its CAS Number 7218-43-1, is a specialized chemical compound that serves as a cornerstone in various advanced chemical syntheses.[1] Also known by synonyms such as Propargyl-PEG3-OH and Triethylene Glycol Monopropargyl Ether, this molecule is a bifunctional linker of significant interest to researchers in drug development, bioconjugation, and materials science.[1][2]
Its structure is elegantly simple yet remarkably versatile, featuring three key components:
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A terminal propargyl group (a propynyloxy moiety), which provides a reactive alkyne handle for "click chemistry."[3][4]
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A hydrophilic triethylene glycol (PEG3) spacer, which enhances water solubility and biocompatibility.[1]
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A primary hydroxyl group (-OH), which offers a secondary site for further chemical modification and conjugation.
This unique combination of features makes 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol an invaluable building block for constructing complex molecular architectures with precision and control.
Physicochemical Properties
The physical properties of this compound are crucial for its handling, storage, and application in various reaction conditions. It is typically a colorless to pale yellow oil.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₄ | [2][6] |
| Molecular Weight | 188.22 g/mol | [2][6] |
| Boiling Point | 277.2 °C at 760 mmHg | [7] |
| Density | 1.060 g/cm³ | [7] |
| Flash Point | 121.5 °C | [7] |
| Refractive Index | ~1.4570 to 1.4610 | [4] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate.[4][5][6] Likely miscible with a wide range of polar and non-polar solvents due to its ether groups.[6] |
Core Reactivity and Mechanistic Insights
The utility of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol stems from the distinct reactivity of its two functional groups, enabling its use as a heterobifunctional linker.
The Propargyl Group: The Engine of Click Chemistry
The terminal alkyne of the propargyl group is the molecule's most significant reactive site. It is a key substrate for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[1][8]
Mechanism and Advantages: In the presence of a copper(I) catalyst, the terminal alkyne undergoes a highly efficient and specific cycloaddition reaction with an azide-containing molecule.[3][8] This reaction irreversibly forms a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring.[8] The CuAAC reaction is prized by chemists for several reasons:
-
High Yields: The reaction typically proceeds to completion, providing excellent yields of the desired product.[8]
-
Biocompatibility: It can be performed under mild, often aqueous conditions, making it suitable for modifying biological molecules.[8]
-
Orthogonality: The alkyne and azide groups are largely inert to most other functional groups found in biological systems, ensuring high specificity.[8]
Expert Insight: The ether linkage in the propynyloxy group provides flexibility and maintains the high reactivity of the terminal alkyne, exhibiting reaction rates comparable to more activated alkynes while offering superior stability.[8]
The Hydroxyl Group: A Versatile Anchor Point
The primary alcohol at the opposite end of the molecule provides a second, orthogonal reactive handle. This hydroxyl group can be readily transformed into a wide array of other functional groups through standard organic chemistry techniques, such as:
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Esterification with carboxylic acids or acid chlorides.
-
Etherification via Williamson ether synthesis.
-
Oxidation to an aldehyde or carboxylic acid.
-
Conversion to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.
This versatility allows researchers to first attach the molecule to a substrate via the alkyne and then use the hydroxyl group for a subsequent conjugation, or vice-versa.
Applications in Drug Discovery and Bioconjugation
The unique properties of this linker make it highly valuable in advanced life science research.
Proteolysis Targeting Chimeras (PROTACs)
A standout application is its role as a critical intermediate in the synthesis of PROTACs, an innovative class of drugs designed to hijack the cell's natural protein disposal system.[1] PROTACs link a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the degradation of the target protein. 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is used in the synthesis of key PROTAC building blocks, such as Thalidomide-O-PEG2-propargyl, demonstrating its direct relevance in developing therapies for targeting disease-causing proteins.[1]
Bioconjugation
The PEG linker enhances water solubility and reduces the aggregation of biomolecules after conjugation, which is critical for maintaining their function.[1] The propargyl group allows for the precise attachment of this linker to proteins, peptides, or nucleic acids that have been metabolically or synthetically functionalized with an azide group.[8] This enables the creation of sophisticated bioconjugates for imaging, diagnostics, and targeted drug delivery.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a robust, self-validating starting point for the CuAAC reaction. Optimization may be required for specific substrates.
Causality Behind Choices:
-
In situ Catalyst Generation: Using a Cu(II) salt (Copper (II) Sulfate) with a reducing agent (Sodium Ascorbate) is preferred over using a direct Cu(I) source.[9] This is because Cu(I) is prone to oxidation in solution; generating it in situ ensures a constant supply of the active catalyst.
-
Degassing: Oxygen can oxidize the Cu(I) catalyst and promote the unwanted side reaction of alkyne homo-coupling (Glaser coupling).[9] Thoroughly degassing the solvent with an inert gas like argon or nitrogen is critical for reaction efficiency and purity.
-
Solvent System: A mixture of t-butanol and water is a common choice that balances the solubility of organic substrates and aqueous catalyst components. Water has also been shown to accelerate the reaction rate.[9]
Materials:
-
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
-
Azide-containing molecule of interest
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: t-Butanol / Deionized Water (1:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Methodology:
-
Prepare Stock Solutions (Self-Validating System):
-
Azide Solution: Prepare a 10 mM stock solution of your azide substrate in the t-BuOH/water solvent.
-
Copper Sulfate Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 200 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use, as ascorbate degrades in solution.
-
-
Reaction Setup:
-
In a clean reaction vessel, add the desired volume of the azide stock solution.
-
Add 1.2 equivalents of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol. Using a slight excess ensures the complete consumption of the potentially more valuable azide substrate.
-
Add the t-BuOH/water solvent to achieve the final desired reaction concentration (typically 1-10 mM).
-
-
Degassing (Critical Step):
-
Seal the reaction vessel and bubble argon or nitrogen gas through the solution for 15-30 minutes to remove all dissolved oxygen.
-
-
Reaction Initiation:
-
While maintaining a positive pressure of inert gas, add the catalyst components in the following order:
-
Add the Copper Sulfate stock solution to a final concentration of 1 mM (10 mol%).
-
Immediately add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2 mM (20 mol%). A 2:1 ratio of ascorbate to copper ensures the complete reduction of Cu(II) to Cu(I).
-
-
The solution may turn a faint yellow/orange color upon addition of the catalyst.
-
-
Reaction and Monitoring:
-
Seal the vessel and stir the reaction at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once complete, the reaction can be quenched or directly purified. Purification is often achieved via standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) to isolate the pure triazole product.
-
Safety and Handling
While 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol itself has specific safety data, it is prudent to consider the hazards associated with its most reactive component, the propargyl group, which is derived from propargyl alcohol. Propargyl alcohol is flammable, toxic, and can cause skin and eye irritation.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11][14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[14][15] Keep away from heat, sparks, and open flames.[12][14]
-
Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry, and dark place.[4][6] Recommended short-term storage is at 2–8 °C, with long-term storage at -20 °C.[4][6]
Conclusion
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is a powerful and versatile chemical tool. Its well-defined structure, combining a reactive alkyne, a solubilizing PEG linker, and a modifiable hydroxyl group, provides researchers with a reliable building block for complex molecular engineering. Its central role in click chemistry has cemented its importance in fields ranging from the development of next-generation therapeutics like PROTACs to the precise construction of advanced biomaterials. A thorough understanding of its properties, reactivity, and handling procedures is essential for leveraging its full potential in scientific discovery.
References
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- BenchChem. (2025). The Pivotal Role of the Propynyloxy Group in Advancing Click Chemistry: A Technical Guide.
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- New Jersey Department of Health. (n.d.). Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY.
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- BenchChem. (2025). improving the efficiency of propargyl ether click reactions.
- ACS Publications. (2015). Shifting the Reactivity of Bis-propargyl Ethers from Garratt–Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study. The Journal of Organic Chemistry.
- Biosynth. (n.d.). 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol | 208827-90-1 | P-9500.
- MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Cosmo Bio. (n.d.). 2-[2-(2-Propynyloxy)ethoxy]ethanol.
- PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol.
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